2-Azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Description
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is a phospholipid commonly found in biological membranes. It is composed of two myristic acid chains attached to a glycerol backbone, which is further linked to a phosphoethanolamine group. This compound plays a crucial role in the structural integrity and functionality of cell membranes, contributing to membrane fluidity and the formation of lipid bilayers .
Properties
CAS No. |
998-07-2 |
|---|---|
Molecular Formula |
C33H66NO8P |
Molecular Weight |
635.9 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1 |
InChI Key |
NEZDNQCXEZDCBI-WJOKGBTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
Appearance |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Other CAS No. |
998-07-2 |
physical_description |
Solid |
Synonyms |
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The myristic acid chains can be oxidized to form hydroperoxides and other oxidative products.
Reduction: The phosphoethanolamine group can be reduced to form phosphoethanolamine derivatives.
Substitution: The hydroxyl groups on the glycerol backbone can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and aldehydes.
Reduction: Phosphoethanolamine derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and other lipid-based structures for drug delivery systems.
Biology: Plays a role in the study of membrane dynamics and protein-lipid interactions.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into biological membranes, where it influences membrane fluidity and stability. It interacts with membrane proteins and other lipids, modulating their function and facilitating various cellular processes. The compound’s ability to form lipid bilayers and vesicles is crucial for its role in drug delivery and membrane research .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar in structure but contains a phosphocholine group instead of phosphoethanolamine.
1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol: Contains a phosphoglycerol group and is used in similar applications.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]: A polyethylene glycol conjugate used in advanced drug delivery systems.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific interaction with membrane proteins and its ability to form stable lipid bilayers. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
